

# Fimasartan Potassium Trihydrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Fimasartan Potassium Trihydrate

Cat. No.: B8817937 Get Quote

# Fimasartan Potassium Trihydrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **Fimasartan Potassium Trihydrate**, a non-peptide angiotensin II receptor antagonist. This document consolidates critical chemical, experimental, and pharmacological information to support research, development, and analytical activities.

## **Chemical Identity and Properties**

**Fimasartan Potassium Trihydrate** is the potassium salt of Fimasartan in its trihydrate form. It is a potent and selective antagonist of the angiotensin II receptor type 1 (AT1).

#### **Chemical Identifiers**

A summary of the key chemical identifiers for **Fimasartan Potassium Trihydrate** is presented in Table 1.



| Identifier       | Value                                                                                                                                                                    | Citation |
|------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| CAS Number       | 1020110-23-9                                                                                                                                                             | [1][2]   |
| IUPAC Name       | potassium;2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide;trihydrate | [1]      |
| Chemical Formula | C27H36KN7O4S                                                                                                                                                             | [1][3]   |
| Molecular Weight | 593.8 g/mol                                                                                                                                                              | [1]      |
| Canonical SMILES | CCCCC1=NC(=C(C(=O)N1CC<br>2=CC=C(C=C2)C3=CC=CC=C<br>3C4=NN=N[N-]4)CC(=S)N(C)<br>C)C.O.O.O.[K+]                                                                           | [1]      |
| Synonyms         | BR-A-657, Fimasartan potassium salt hydrate (1:1:3)                                                                                                                      | [2][4]   |

# **Physicochemical Properties**

Key physicochemical properties of Fimasartan and its trihydrate salt are detailed in Table 2.

| Property   | Value            | Citation |
|------------|------------------|----------|
| рКа        | 2.82             | [2]      |
| Solubility | Soluble in DMSO. | [3]      |
| Appearance | Solid powder     | [3]      |

# **Experimental Protocols**

This section outlines methodologies for the synthesis, purification, and analysis of **Fimasartan Potassium Trihydrate**.



#### **Synthesis and Purification**

A representative synthesis route for Fimasartan is outlined below. This process involves several key steps, starting from commercially available precursors.[5][6][7][8]

Step 1: N-alkylation 2-n-butyl-5-ethoxycarbonylmethyl-4-hydroxy-6-methylpyrimidine is reacted with N-(triphenylmethyl)-5-(4'-bromomethylbiphenyl-2-yl)tetrazolium in the presence of a strong base like lithium hydride.[1]

Step 2: Hydrolysis The product from Step 1 is hydrolyzed using sodium hydroxide to yield the corresponding carboxylic acid derivative.[1]

Step 3: Amidation The carboxylic acid is then amidated with dimethylamine hydrochloride in the presence of condensing agents such as DCC and HOBt.[1]

Step 4: Thionation and Deprotection The resulting amide undergoes a thionation reaction with Lawesson's reagent, which also facilitates the removal of the triphenylmethyl protecting group to yield Fimasartan.[1]

Step 5: Salt Formation and Hydration Fimasartan is then reacted with potassium hydroxide in a suitable solvent mixture (e.g., isopropyl alcohol and water) to form the potassium salt.[8] Crystallization from an appropriate solvent system yields **Fimasartan Potassium Trihydrate**.

A generalized workflow for the synthesis and purification is depicted in the following diagram.





Click to download full resolution via product page

Synthesis and Purification Workflow



### **Analytical Methods**

Several analytical methods have been developed for the quantification of **Fimasartan Potassium Trihydrate** in bulk drug and pharmaceutical formulations.

Table 3: Analytical Methods for Fimasartan Potassium Trihydrate

| Method                                                                | Details                                                                                                                                                                               | Citation |
|-----------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| UV-Visible Spectrophotometry                                          | Solvent: Methanolλmax: 265<br>nmLinearity Range: 5-25<br>μg/mL                                                                                                                        | [5]      |
| Reverse-Phase High-<br>Performance Liquid<br>Chromatography (RP-HPLC) | Column: Prontosil C18 (250 mm × 4.6 mm, 5µm)Mobile Phase: Gradient of Potassium Phosphate Buffer (pH 3) and AcetonitrileFlow Rate: 1.5 ml/minDetection: 230 nm                        | [9]      |
| RP-HPLC (for simultaneous estimation with Cilnidipine)                | Column: Symmetry C18 (150 mm × 4.6 mm, 5 µm)Mobile Phase: Methanol: Acetonitrile: Potassium Dihydrogen Phosphate buffer (pH 3) (60:05:35 v/v/v)Flow Rate: 1.0 mL/minDetection: 240 nm | [2]      |

# **Mechanism of Action and Signaling Pathways**

Fimasartan exerts its antihypertensive effects by selectively blocking the AT1 receptor, a key component of the Renin-Angiotensin System (RAS).

#### The Renin-Angiotensin System (RAS)

The RAS is a critical hormonal cascade that regulates blood pressure and fluid balance. Fimasartan intervenes in this pathway by preventing angiotensin II from binding to the AT1 receptor, thereby inhibiting vasoconstriction and aldosterone secretion. This leads to a reduction in blood pressure.[3][10][11][12][13][14]





Click to download full resolution via product page

Fimasartan's Action on the RAS

## **CYR61 Signaling Pathway**

Recent studies have shown that Fimasartan can protect against Angiotensin II-induced vascular senescence by inhibiting the CYR61 (Cysteine-rich angiogenic protein 61) signaling pathway. Angiotensin II induces the expression of CYR61, which in turn promotes cellular senescence. Fimasartan has been shown to block this effect.[15][16][17][18][19][20]





Click to download full resolution via product page

Inhibition of CYR61 Pathway by Fimasartan

# Pharmacokinetics and Metabolism (ADME)

Fimasartan exhibits favorable pharmacokinetic properties suitable for a once-daily oral antihypertensive agent.

Table 4: ADME Properties of Fimasartan



| Parameter                                | Description                                                                                                                                                                              | Citation |
|------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|
| Absorption                               | Rapidly absorbed following oral administration.                                                                                                                                          | [8]      |
| Distribution                             | -                                                                                                                                                                                        | -        |
| Metabolism                               | Primarily metabolized by the liver, with the main active metabolite being Fimasartanlysine (BR-A-657). The cytochrome P450 enzymes CYP3A4 and CYP2C9 are involved in further metabolism. | [1]      |
| Excretion                                | Predominantly excreted through the hepatobiliary system, with less than 3% of the administered dose detected in the urine.                                                               | [21]     |
| Half-life (t1/2)                         | 7-10 hours in hypertensive patients.                                                                                                                                                     | [8]      |
| Time to Peak Plasma Concentration (Tmax) | 0.5-1.3 hours in hypertensive patients.                                                                                                                                                  | [8]      |

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. bocsci.com [bocsci.com]
- 2. researchgate.net [researchgate.net]
- 3. medkoo.com [medkoo.com]

#### Foundational & Exploratory





- 4. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 5. nbinno.com [nbinno.com]
- 6. Fimasartan synthesis chemicalbook [chemicalbook.com]
- 7. CN107973784B A kind of synthetic method of Fimasartan Google Patents [patents.google.com]
- 8. CN105061405A Preparation method of fimasartan potassium salt hydrate Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Fimasartan | C27H31N7OS | CID 9870652 PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fimasartan Potassium Trihydrate | C27H36KN7O4S | CID 46929800 PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Renin–angiotensin system Wikipedia [en.wikipedia.org]
- 13. teachmephysiology.com [teachmephysiology.com]
- 14. my.clevelandclinic.org [my.clevelandclinic.org]
- 15. GSRS [precision.fda.gov]
- 16. researchgate.net [researchgate.net]
- 17. Angiotensin II Type 1 Receptor Blocker, Fimasartan, Reduces Vascular Smooth Muscle Cell Senescence by Inhibiting the CYR61 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 19. CYR61 as a Potential Biomarker and Target in Cancer Prognosis and Therapies | MDPI [mdpi.com]
- 20. CYR61 Wikipedia [en.wikipedia.org]
- 21. KR102201396B1 Phamaceutical composition comprising Fimasartan Google Patents [patents.google.com]
- To cite this document: BenchChem. [Fimasartan Potassium Trihydrate CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8817937#fimasartan-potassium-trihydrate-casnumber-and-chemical-identifiers]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com